4-(dimethylamino)-2-(1-naphthyl)butanenitrile
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Overview
Description
Alpha-(2-(Dimethylamino)ethyl)-1-naphthaleneacetonitrile is an organic compound characterized by a naphthalene ring structure with a dimethylaminoethyl group and an acetonitrile group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-2-(1-naphthyl)butanenitrile typically involves the reaction of 1-naphthylacetonitrile with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Alpha-(2-(Dimethylamino)ethyl)-1-naphthaleneacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthalene derivatives with oxidized functional groups.
Reduction: Primary amines derived from the nitrile group.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
Alpha-(2-(Dimethylamino)ethyl)-1-naphthaleneacetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-2-(1-naphthyl)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylaminoethyl group can facilitate binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate (DMAEMA): Shares the dimethylaminoethyl group but differs in the rest of the structure.
Naphthalene derivatives: Compounds with similar naphthalene ring structures but different functional groups.
Uniqueness
Alpha-(2-(Dimethylamino)ethyl)-1-naphthaleneacetonitrile is unique due to its combination of a naphthalene ring with a dimethylaminoethyl group and an acetonitrile group
Properties
CAS No. |
2809-54-3 |
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Molecular Formula |
C16H18N2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
4-(dimethylamino)-2-naphthalen-1-ylbutanenitrile |
InChI |
InChI=1S/C16H18N2/c1-18(2)11-10-14(12-17)16-9-5-7-13-6-3-4-8-15(13)16/h3-9,14H,10-11H2,1-2H3 |
InChI Key |
XWDJWSFNFKEVBR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(C#N)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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